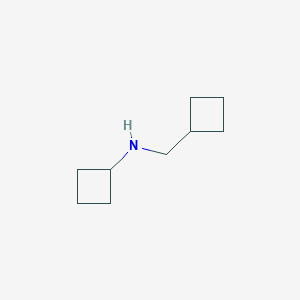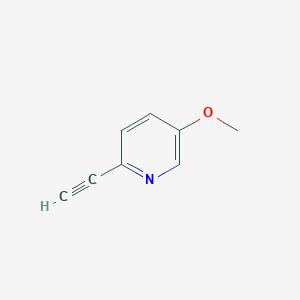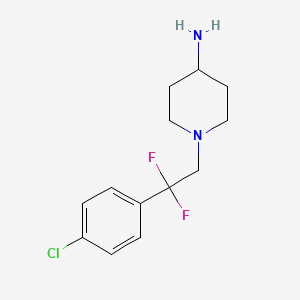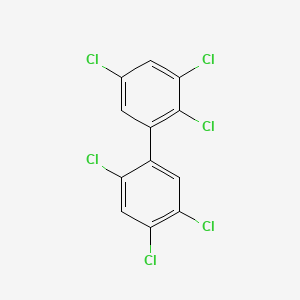![molecular formula C13H10BF3O3 B1466115 {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid CAS No. 958457-42-6](/img/structure/B1466115.png)
{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid
Vue d'ensemble
Description
Synthesis Analysis
This compound is involved in various chemical reactions, including Suzuki-Miyaura cross-coupling . It is also used in addition reactions and cross-coupling reactions .Molecular Structure Analysis
The linear formula of this compound isCF3OC6H4B(OH)2 . Its molecular weight is 205.93 . Physical And Chemical Properties Analysis
The compound has a melting point of 123-127 °C . It is also known to contain varying amounts of anhydride .Applications De Recherche Scientifique
Site-Selective Suzuki-Miyaura Cross-Coupling Reactions
This compound can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Palladium-Catalyzed Direct Arylation Reactions
It can also be used in palladium-catalyzed direct arylation reactions . This is a method for directly attaching an aryl group to a molecule without the need for pre-functionalization .
Tandem-Type Pd(II)-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence
This compound is a reactant in tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . This is a complex reaction sequence that involves the formation of a carbon-carbon bond and the introduction of an amide group .
Ruthenium Catalyzed Direct Arylation
It is used in ruthenium catalyzed direct arylation . This is another method for the direct attachment of an aryl group to a molecule .
Ligand-Free Copper-Catalyzed Coupling Reactions
This compound can be used in ligand-free copper-catalyzed coupling reactions . These reactions are a type of metal-catalyzed cross-coupling reactions that do not require a ligand .
Amination and Conjugate Addition Reactions
It can be used in amination and conjugate addition reactions . These reactions involve the addition of an amine group or a conjugate (double bond adjacent to a single bond) to a molecule .
Regioselective Arylation and Alkynylation by Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions
This compound is a reactant in regioselective arylation and alkynylation by Suzuki-Miyaura and Sonogashira cross-coupling reactions . These reactions are used to selectively add aryl or alkyne groups to specific regions of a molecule .
Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions
It can be used in rhodium-catalyzed asymmetric 1,4-addition reactions . These reactions involve the addition of a group to the 1 and 4 positions of a conjugated system .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid, which is a nucleophilic organoboron reagent, transfers its organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds and is widely used in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds through the coupling of two different carbon-containing fragments .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including the specific conditions under which it is used.
Result of Action
The action of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the presence of other functional groups in the reaction environment could potentially influence the action of the compound. Additionally, the compound’s stability could be affected by factors such as temperature and pH.
Propriétés
IUPAC Name |
[4-[3-(trifluoromethyl)phenoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O3/c15-13(16,17)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)14(18)19/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGMKXOOKRKAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217960 | |
| Record name | B-[4-[3-(Trifluoromethyl)phenoxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
958457-42-6 | |
| Record name | B-[4-[3-(Trifluoromethyl)phenoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958457-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[3-(Trifluoromethyl)phenoxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1466033.png)




![methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate](/img/structure/B1466041.png)


![Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1466046.png)
![5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde](/img/structure/B1466047.png)
![5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B1466050.png)
![2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride](/img/structure/B1466052.png)
![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1466054.png)
